Oil Orange ss

Description

Overview of the Compound's Academic Significance

In academic research, Oil Orange SS is primarily recognized for its utility as a lysochrome, or fat-soluble dye. wikipedia.orginterchim.fr This property makes it valuable for staining lipids, including triglycerides, in biological samples such as frozen tissue sections and some protein-bound lipids and lipoproteins in paraffin (B1166041) sections. wikipedia.orginterchim.fr The ability to selectively stain lipid structures provides researchers with a tool for visualizing cellular components and understanding lipid distribution within biological systems. chemimpex.cominterchim.fr

Beyond biological staining, this compound has also been explored in analytical chemistry. It has been employed in scientific studies to investigate dye behavior and stability, contributing to advancements in material science. chemimpex.com Research has also focused on methods for its detection and quantification, particularly in the context of potential food adulteration, leading to the development of analytical techniques like high-performance liquid chromatography (HPLC) for its determination. nih.gov Studies have investigated its adsorption properties on various materials, such as metal-organic frameworks (MOFs), to explore potential wastewater treatment applications for dye removal. researchgate.net

Detailed research findings regarding this compound in academic contexts include studies on its interaction with biological systems and its behavior in analytical procedures. For instance, research has investigated the effects of Sudan dyes, including Sudan II (this compound), on human intestinal bacteria, observing inhibition of growth in certain bacterial strains. nih.gov Molecular modeling studies have also been conducted to understand the genotoxicity of Sudan dyes, examining how they might interact with DNA. frontiersin.org

Data from studies on the adsorption of Sudan II onto nanosilica show specific adsorption capacities. For example, under optimal conditions (1 mM KCl, pH 3.0, 120 min adsorption time), the maximum adsorption capacity of nanosilica for Sudan II was found to be 0.699 mg·g⁻¹. nih.gov

An example of data from an adsorption study is presented below:

| Adsorbent | Dye | Initial Concentration (µg/L) | Adsorption Time (min) | pH | Maximum Adsorption Capacity (mg/g) |

| Nanosilica | Sudan II | 30–5000 | 120 | 3 | 0.699 nih.gov |

| UIO-66 (Zr) MOF | This compound | 100 (mg/L) | 30 | 6.9 | 2062.175 researchgate.net |

These studies highlight the use of this compound as a model compound in research investigating staining techniques, analytical detection methods, and environmental remediation strategies.

Historical Context of Research on Azo Dyes and Related Compounds

The history of azo dyes, to which this compound belongs, is closely tied to the development of synthetic organic chemistry and the quest for new colorants. The synthetic dye industry began in 1856 with William Henry Perkin's preparation of mauve. cdnsciencepub.com The late 1870s saw the synthesis of the first azo dye, marketed as London Yellow. cdnsciencepub.com Early azo dyes like Aniline Yellow (1861) and Bismarck Brown (1863) were among the first synthesized. cdnsciencepub.com The process of diazotization and azo coupling, fundamental to modern azo dye production, was established in 1875. cdnsciencepub.com

Azo dyes gained prominence due to their relatively simple synthesis, diverse range of colors, high molar extinction coefficients, and good fastness properties. cdnsciencepub.com They quickly became the largest group of synthetic colorants, used in various applications including textiles, ink, and biological staining. chemimpex.comcdnsciencepub.com

Research into azo dyes has evolved over time, moving from initial synthesis and application in industries like textiles to investigations into their chemical properties, behavior in different matrices, and interactions with biological systems. The use of azo dyes as biological stains, including lysochromes like this compound for lipid visualization, became a significant area of academic and practical interest. chemimpex.comwikipedia.orginterchim.fr

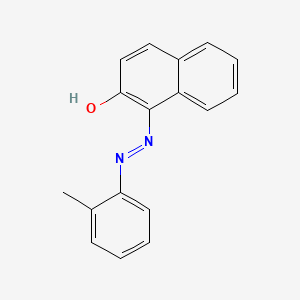

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(2-methylphenyl)diazenyl]naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O/c1-12-6-2-5-9-15(12)18-19-17-14-8-4-3-7-13(14)10-11-16(17)20/h2-11,20H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQFCCCIRTOLPEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N=NC2=C(C=CC3=CC=CC=C32)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O | |

| Record name | OIL ORANGE SS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20818 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6025808, DTXSID30873446 | |

| Record name | C.I. Solvent Orange 2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(E)-(2-Methylphenyl)diazenyl]naphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30873446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Oil orange ss appears as red needles or orange powder. Sublimes above 374 °F. (NTP, 1992), Red or orange solid; [CAMEO] | |

| Record name | OIL ORANGE SS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20818 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Oil Orange SS | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6449 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), INSOLUBLE IN WATER; SLIGHTLY SOLUBLE IN ETHANOL, CHLOROFORM & BENZENE | |

| Record name | OIL ORANGE SS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20818 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | OIL ORANGE SS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2949 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

RED NEEDLES CRYSTALLIZED FROM GLACIAL ACETIC ACID | |

CAS No. |

2646-17-5, 93449-46-8 | |

| Record name | OIL ORANGE SS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20818 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Orange OT | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2646-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Solvent Orange 2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002646175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oil Orange ss | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58044 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenol, 1-[2-(2-methylphenyl)diazenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Solvent Orange 2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(E)-(2-Methylphenyl)diazenyl]naphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30873446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(2-methylphenyl)azo]-2-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.330 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SOLVENT ORANGE 2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E939MCU4ID | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OIL ORANGE SS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2949 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

268 °F (NTP, 1992), 131 °C | |

| Record name | OIL ORANGE SS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20818 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | OIL ORANGE SS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2949 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Toxicological and Carcinogenic Research on Oil Orange Ss

Genotoxicity Investigations

Genotoxicity studies aim to evaluate the potential of a substance to cause damage to genetic material, which can lead to mutations and potentially cancer fao.orgivami.com. Investigations into the genotoxicity of Oil Orange SS have been conducted both in vivo and in vitro researchgate.net.

In Vivo Chromosomal Aberration Studies

Studies in living organisms (in vivo) are crucial for understanding how a substance interacts with a complex biological system. Chromosomal aberration tests in mammalian models are used to detect structural and numerical changes in chromosomes fao.orgscielo.br.

The micronucleus assay is a widely used in vivo test to detect chromosomal damage that results in the formation of micronuclei in cells, particularly in bone marrow and peripheral blood erythrocytes researchgate.netnih.govnih.govcmfri.org.inresearchgate.net.

Research indicates that this compound has induced chromosomal damage in vivo. Specifically, it has been shown to induce micronuclei in the bone marrow and peripheral blood of Sprague-Dawley (SD) rats following oral administration researchgate.net. Micronucleus induction was also observed in the peripheral blood of CD-1 and MS/Ae mice after intraperitoneal injection researchgate.net. These findings suggest that this compound can cause clastogenic or aneugenic effects in rodents, leading to the formation of micronuclei nih.gov.

In Vitro Mutagenesis Assessments

In vitro studies, using cultured cells or microorganisms, provide controlled environments to assess the mutagenic potential of a substance.

Mammalian cell gene mutation tests, such as those utilizing the HPRT or TK gene loci, are employed to detect point mutations and other genetic alterations within genes fao.orgivami.comnucro-technics.comoecd.org. An adequate chromosomal aberration test in a mammalian cell system in vitro has been requested for this compound pitt.edu. While general information on such tests exists fao.orgivami.comnucro-technics.comoecd.org, specific detailed findings for this compound in these systems were not extensively available in the provided search results, although some sources indicate that studies have been conducted or are needed canada.capitt.edu.

Bacterial reverse mutation assays, commonly known as the Ames test, use bacterial strains (e.g., Salmonella typhimurium) to identify substances that cause gene mutations researchgate.netnih.gov. These tests are often conducted with and without metabolic activation systems (like S9 mix) to mimic metabolic processes in the body researchgate.netdtic.mil.

Studies on this compound in the Ames test have yielded mixed results, and some early studies were considered not completely adequate pitt.edu. One source indicates that this compound induced gene mutations in bacteria with metabolic activation researchgate.netcanada.ca. Another source lists this compound as "Ames-Positive" europa.eu. However, one report on "Orange oil" (which could potentially refer to a different substance but appeared in the search results for "this compound Ames test") indicated negative results in the Ames test with Salmonella typhimurium strains TA98 and TA100, both with and without S9 activation, although higher concentrations showed toxicity srce.hr. Given the specific identification of this compound (C.I. Solvent Orange 2) as Ames positive in other sources researchgate.netcanada.caeuropa.eu, it is important to distinguish it from natural orange oil.

| Assay Type | Test System | Metabolic Activation (S9) | Result | Source/Notes |

| Bacterial Reverse Mutation | Salmonella typhimurium | With | Positive | Induced gene mutations researchgate.netcanada.ca |

| Bacterial Reverse Mutation | Salmonella typhimurium | Without | Mixed/Negative | Some studies negative pitt.edudtic.mil, some positive with activation researchgate.netcanada.caeuropa.eu |

| Bacterial Reverse Mutation | Salmonella typhimurium TA98, TA100 | With/Without | Negative (for "Orange oil") | Higher concentrations toxic srce.hr |

| Bacterial Reverse Mutation | Various Salmonella strains | With/Without | Negative (for Otto Fuel #2) | Toxicity observed at higher doses dtic.mil |

DNA Damage Evaluation

Evaluation of DNA damage assesses whether a substance can directly or indirectly cause alterations to the structure of DNA. While some genotoxicity tests, like the Ames test and chromosomal aberration assays, indicate DNA damage or its consequences, specific assays like the comet assay directly measure DNA strand breaks researchgate.net.

One study utilizing the comet assay found that this compound did not induce DNA damage researchgate.net. This suggests that while this compound may cause chromosomal breakage or loss (indicated by micronucleus induction), it might not cause the types of DNA strand breaks detected by the comet assay researchgate.net.

| Assay Type | Endpoint Measured | Result | Source/Notes |

| Comet Assay | DNA strand breaks | Negative | This compound did not induce damage researchgate.net |

In Vivo Comet Assay Findings

The in vivo comet assay, a technique used to detect DNA damage in individual cells, has been applied in toxicological studies of this compound. One study using orally administered ddY mice did not find evidence of DNA damage as measured by the comet assay. researchgate.netcanada.ca However, other in vivo genotoxicity tests, such as the micronucleus assay, have indicated that this compound can induce chromosomal damage in rats and mice. researchgate.netcanada.cacanada.ca

Carcinogenicity Studies in Experimental Animals

Studies in experimental animals have provided significant evidence regarding the carcinogenic potential of this compound. Different routes of administration have been used to assess tumor formation in various organs.

Oral Administration and Intestinal Tumorigenesis

Oral administration of this compound has been shown to induce tumors in the intestines of mice. inchem.orgresearchgate.nettga.gov.auindustrialchemicals.gov.au This route of exposure is particularly relevant given the potential for exposure through contaminated food products. chemimpex.comeuropa.eu

Subcutaneous Exposure and Local Tumor Formation

Subcutaneous injection of this compound in albino mice has resulted in the formation of local tumors, specifically spindle cell sarcomas at the injection sites. researchgate.net Intestinal tumors were also observed following subcutaneous administration in mice. inchem.orgresearchgate.netindustrialchemicals.gov.au However, subcutaneous injection of this compound did not induce tumors in Osborne-Mendel rats. researchgate.netcanada.ca

Bladder Implantation Studies and Carcinoma Development

Studies involving the implantation of cholesterol pellets containing this compound into the urinary bladders of albino mice have demonstrated the induction of benign tumors and carcinomas in the bladder. inchem.orgresearchgate.netcanada.caindustrialchemicals.gov.au This indicates a potential for this compound to act as a local carcinogen in the bladder.

Based on the animal carcinogenicity data, the International Agency for Research on Cancer (IARC) has classified this compound as a Group 2B substance, meaning it is possibly carcinogenic to humans. inchem.orgcanada.caca.goviloencyclopaedia.org

Here is a summary of carcinogenicity findings in experimental animals:

| Route of Administration | Animal Species | Observed Tumor Sites | References |

| Oral | Mice | Intestinal tumors | inchem.orgresearchgate.nettga.gov.auindustrialchemicals.gov.au |

| Subcutaneous | Mice | Local tumors (sarcomas), Intestinal tumors | inchem.orgresearchgate.netindustrialchemicals.gov.au |

| Subcutaneous | Rats | No tumors observed | researchgate.netcanada.ca |

| Bladder Implantation | Mice | Bladder benign tumors and carcinomas | inchem.orgresearchgate.netcanada.caindustrialchemicals.gov.au |

Hematological Systemic Effects

Research suggests that this compound may have hematological systemic effects. Based on available empirical data, this compound is considered to have potential for causing haematological effects. canada.ca Studies on other Sudan dyes, such as Sudan IV, have shown significant reductions in packed cell volume, hemoglobin, red and white blood cell counts, neutrophils, lymphocytes, and eosinophils, along with an elevation in monocyte population in rats. tandfonline.com While this specific data pertains to Sudan IV, it highlights the potential for azo dyes like this compound to impact the hematological system.

Pharmacokinetics and Biotransformation of Oil Orange Ss

Hepatic Metabolism and Enzyme Induction

The liver is a major site for the metabolism of xenobiotics, including azo dyes. nih.gov Hepatic enzymes, particularly those within the cytochrome P450 (CYP) system and UDP-glucuronosyltransferases (UGTs), play crucial roles in the biotransformation of these compounds. wikipedia.orgsolvobiotech.comnih.gov

Studies have indicated that Oil Orange SS can significantly impact hepatic enzyme activity. researchgate.netchemsrc.com

Cytochrome P-448 Induction Mechanisms

Research has shown that this compound can induce cytochrome P450 family 1 enzymes, which are sometimes referred to in older literature as cytochrome P-448. researchgate.netchemsrc.com Induction of these enzymes can lead to altered metabolism of other substances processed by these pathways. epa.gov

One study involving the treatment of rats with 1-m-tolueneazo-2-naphthol, a synonym for this compound, demonstrated a marked increase in liver weight, microsomal 7-ethoxycoumarin (B196162) O-deethylase activity, and cytochrome P-450 content. sigmaaldrich.comchemsrc.com This induction was accompanied by a hypochromic shift in the CO difference spectrum. sigmaaldrich.comchemsrc.com The mechanism of induction by compounds like this compound can involve interactions with cellular receptors that regulate the expression of genes encoding these enzymes. nih.govepa.gov

Detailed research findings on the induction of cytochrome P-448 by this compound have been reported, highlighting its capacity to modulate hepatic phase I metabolic enzymes. chemsrc.com

UDP-Glucuronyltransferase Activity Modulation

In addition to affecting cytochrome P450 enzymes, this compound has also been shown to induce UDP-glucuronyltransferase (UDPGT) activity in the liver of treated rats. sigmaaldrich.comresearchgate.net UDPGT enzymes are involved in phase II metabolism, catalyzing the conjugation of xenobiotics or their metabolites with glucuronic acid. solvobiotech.comoup.com This glucuronidation process generally increases the water solubility of compounds, facilitating their excretion from the body via urine or bile. solvobiotech.com

Studies have investigated the modulation of UDPGT activity by this compound. sigmaaldrich.com The UDPGT activity was observed to reach a maximum level several days after administration in rats. sigmaaldrich.com This modulation of UDPGT activity by this compound can influence the glucuronidation and subsequent elimination of various endogenous compounds and other xenobiotics. solvobiotech.com

Data on the time course of UDPGT induction by this compound in rats have provided insights into the dynamic nature of this enzymatic response. sigmaaldrich.com

Table 1: Hepatic Enzyme Induction by this compound in Rats

| Enzyme System | Observed Effect | Reference |

| Cytochrome P450 (P-448) | Induction | researchgate.netchemsrc.com |

| UDP-Glucuronyltransferase | Induction | sigmaaldrich.comresearchgate.net |

Structure-Activity Relationships in Xenobiotic Metabolism

Structure-activity relationships (SAR) explore how the chemical structure of a compound relates to its biological activity, including its metabolism. mdpi.commdpi.comacs.org For azo dyes, the presence and position of the azo bond, as well as the nature and position of substituents on the aromatic rings, can influence how readily they are metabolized by enzymes like azoreductases and hepatic phase I and phase II enzymes. nih.goveuropa.eu

The biotransformation of azo dyes, including the reductive cleavage of the azo bond, is crucial in determining their metabolic fate. nih.govnih.govnih.gov The resulting aromatic amines can undergo further metabolic transformations, such as ring oxidation, N-glucuronidation, N-acetylation, and N-oxidation, primarily mediated by cytochrome P450 enzymes and UGTs. europa.eu The specific metabolic pathways and the resulting metabolites are influenced by the chemical structure of the aromatic amines formed. europa.eu

Research into the structure-activity relationships of azo compounds has demonstrated that variations in chemical structure can lead to differences in the induction of hepatic microsomal drug metabolism. researchgate.net While specific detailed SAR studies focusing solely on the metabolism of this compound compared to a wide range of structurally related compounds are not extensively detailed in the provided search results, the general principles of azo dye metabolism and enzyme induction highlight the importance of its chemical structure (1-(o-Tolylazo)-2-naphthol) in its observed pharmacokinetic behavior, particularly its interaction with hepatic enzyme systems. sigmaaldrich.comnih.goveuropa.euresearchgate.netchemsrc.com The presence of the azo linkage and the naphthol and substituted phenyl rings are key structural features that dictate its potential for reductive cleavage and subsequent phase I and phase II metabolism. nih.goveuropa.eu

Table 2: Key Structural Features of this compound Relevant to Metabolism

| Structural Feature | Description | Metabolic Relevance |

| Azo Linkage (-N=N-) | Connects the two aromatic ring systems. | Primary site for reductive cleavage by azoreductases. nih.govnih.govnih.gov |

| Naphthol Moiety | A hydroxylated naphthalene (B1677914) ring. | Can undergo conjugation reactions like glucuronidation. solvobiotech.comoup.com |

| o-Tolyl Moiety | A methyl-substituted phenyl ring. | Substituents can influence enzymatic recognition and metabolic rates. researchgate.net |

Environmental Fate and Degradation Research of Oil Orange Ss

Environmental Occurrence and Distribution Assessments

Empirical data specifically on the environmental occurrence and distribution of Oil Orange SS is limited in the available literature. However, azo dyes in general are known to be present in industrial wastewater due to their extensive use in dyeing and printing processes. wikipedia.orgfishersci.cacartrite.co.uk The presence of unutilized dyes in textile industry wastewater, which can range from 10% to 20% of the total dyestuff produced, highlights a significant source of environmental contamination. wikipedia.org

While specific environmental monitoring data for azo solvent dyes, including this compound, in environmental media in some regions is scarce, studies indicate that these substances are not expected to occur naturally in the environment. nih.govfishersci.com The import of this compound has been noted in some countries, although its presence in consumer products in certain markets has not always been identified. nih.govfishersci.com The potential for release to the environment exists from industrial uses, such as in coating products, perfumes, fragrances, lubricants, greases, inks, and adhesives, as well as from the production and formulation of these products. nih.gov

Azo dyes are generally considered resistant to conventional wastewater treatment methods due to their complex structure and stability, leading to their persistence in aquatic environments. fishersci.ca This recalcitrant nature underscores the importance of investigating advanced degradation methods.

Advanced Oxidation Processes for Azo Dye Remediation (Relevance to this compound)

Advanced Oxidation Processes (AOPs) are promising technologies for the degradation of recalcitrant organic pollutants like azo dyes. These processes typically involve the generation of highly reactive species, such as hydroxyl radicals (•OH), which can effectively break down complex dye molecules into less harmful substances or even lead to complete mineralization. The principles and applications of various AOPs studied for the degradation of other azo dyes are relevant to the potential remediation of this compound contamination.

Hydrodynamic Cavitation Applications in Dye Degradation

Hydrodynamic cavitation (HC) is an AOP that utilizes pressure variations in a liquid flow to generate cavitation bubbles. The subsequent collapse of these bubbles creates localized "hot-spots" with extreme conditions (high temperature and pressure), leading to the generation of reactive radicals, including hydroxyl radicals, which can degrade organic pollutants. nih.govwikipedia.org

Studies have demonstrated the effectiveness of HC for the degradation of various azo dyes. For instance, research using HC with an orifice as the cavitating device investigated the degradation of methyl orange dye. wikipedia.orgnih.gov Optimization of parameters such as pH and inlet pressure was found to be crucial for enhancing degradation efficiency. Acidic conditions (pH 2) favored the degradation of methyl orange. wikipedia.orgnih.gov Combining HC with external oxidants like hydrogen peroxide (H₂O₂) or Fenton's reagent further improved degradation rates. wikipedia.orgnih.gov Complete degradation of methyl orange was observed at pH 2 with the addition of hydrogen peroxide. wikipedia.orgnih.gov

Another study explored the degradation of Orange acid II using HC, reporting that increasing H₂O₂ concentration from 95.2 to 571.2 mg/L increased the degradation extent from 60% to 96% at a specific inlet pressure. wikipedia.org The application of HC, sometimes in combination with other AOPs, has shown promise for industrial-scale dye treatment due to its scalability and energy efficiency compared to other methods like ultrasound. wikipedia.org

Fenton-Type Reactions and Oxidative Pathways

Fenton and Fenton-like reactions are widely studied AOPs for the degradation of azo dyes. These processes involve the reaction between ferrous or ferric ions (Fe²⁺ or Fe³⁺) and hydrogen peroxide (H₂O₂), which generates highly reactive hydroxyl radicals (•OH). sigmaaldrich.comlabdisposable.compulsus.com

The general mechanism involves the catalytic decomposition of H₂O₂ by iron ions: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ Fe³⁺ + H₂O₂ → Fe²⁺ + •O₂H + H⁺ (Fenton-like reaction)

Numerous studies have reported the successful decolorization and degradation of various azo dyes using Fenton processes. For example, Fenton oxidation has been applied to degrade dyes such as Acid Red 18, Reactive Black 5, and Orange G, achieving complete color removal. sigmaaldrich.compulsus.com The efficiency of Fenton reactions is significantly influenced by parameters such as pH, iron concentration, and H₂O₂ concentration. cartrite.co.uksigmaaldrich.com Optimal pH for Fenton and Fenton-like reactions is typically in the acidic range, around pH 2.5-3.0. cartrite.co.uksigmaaldrich.com Increasing the dose of ferric nitrate (B79036) or ferrous ions can enhance dye decolorization. cartrite.co.uksigmaaldrich.com However, high levels of H₂O₂ can sometimes reduce dye decolorization. sigmaaldrich.com

Fenton processes can lead to the cleavage of the azo bond (-N=N-) and further oxidation of the resulting aromatic amines and other intermediate products, ultimately aiming for mineralization into carbon dioxide and water. fishersci.cawikipedia.org Studies have shown that the decolorization of azo dyes via Fenton oxidation often occurs at a faster rate than complete mineralization. sigmaaldrich.com

Peroxide-Mediated Oxidative Degradation

Peroxide-mediated oxidative degradation of azo dyes involves the use of hydrogen peroxide (H₂O₂) as an oxidizing agent, often catalyzed by metal ions or enzymes. This process can lead to the breakdown of the azo structure and other parts of the dye molecule.

As mentioned in the context of hydrodynamic cavitation and Fenton reactions, H₂O₂ plays a crucial role in generating reactive species for dye degradation. wikipedia.orgnih.govwikipedia.orgfishersci.at Beyond Fenton chemistry, H₂O₂ can participate in other oxidative pathways. For instance, manganese(II) ions can catalyze the oxidative degradation of azo dyes like Calmagite in the presence of H₂O₂ in a pH range of 7.5-9.0. indiamart.com This process can involve the formation of dye-coordinated hydroperoxyl complexes. indiamart.com

Enzyme-mediated degradation using peroxidases in the presence of H₂O₂ has also been investigated for azo dye degradation. fishersci.at Soybean peroxidase, for example, effectively degraded Crystal Ponceau 6R dye in the presence of H₂O₂ and a redox mediator, with detailed mechanistic studies revealing both symmetric and asymmetric azo bond cleavage pathways. fishersci.at

Potassium ferrate (K₂FeO₄), a strong oxidant, has also been used for the oxidative removal of azo dyes like Orange II. americanelements.com K₂FeO₄ can function as both an oxidant and a coagulant, and its effectiveness is influenced by pH and dosage. americanelements.com

Photo-Induced Degradation Mechanisms

Photo-induced degradation, or photodegradation, of azo dyes involves the use of light irradiation to break down the dye molecules. This can occur through direct photolysis or photocatalysis, where a photocatalyst (e.g., TiO₂) is used to generate reactive species under illumination. wikipedia.orgwikidata.orgindiamart.commacsenlab.com

Azo dyes can undergo photodegradation when exposed to UV or visible light. The chromophoric azo group can absorb light energy, leading to photochemical reactions. fishersci.se In the presence of a photocatalyst like TiO₂, light irradiation generates electron-hole pairs, which can then react with water and oxygen to produce hydroxyl radicals and superoxide (B77818) radicals, among other reactive species. wikidata.orgindiamart.com These radicals are strong oxidizing agents that can attack the dye molecule. indiamart.com

Studies on the photocatalytic degradation of various azo dyes, such as Acid Red 26, Methyl Orange, and Congo Red, have identified reactive oxygen species like hydroxyl radicals and superoxide radicals as key participants in the degradation process. indiamart.comfishersci.se The degradation mechanisms can involve oxidation, reduction, dealkylation, and cleavage of functional groups. macsenlab.comfishersci.se The efficiency of photodegradation is influenced by factors such as the type of dye, the presence of a photocatalyst, light intensity, pH, and the presence of other substances in the water. chemimpex.comfishersci.se

Research has shown that UV light can be particularly effective in breaking down azo dyes by targeting their chromophoric groups. fishersci.se Hybrid processes combining photolysis or photocatalysis with other AOPs, such as UV/H₂O₂ or photo-Fenton, can enhance the degradation efficiency of azo dyes. fishersci.cawikipedia.orgindiamart.com

Biodegradation Potential and Microbial Interactions

Biodegradation involves the breakdown of organic compounds by microorganisms, such as bacteria and fungi. This is a crucial natural process for the removal of pollutants from the environment and is also employed in biological wastewater treatment systems. While many synthetic azo dyes are considered resistant to conventional biodegradation, certain microbial species and consortia have demonstrated the ability to decolorize and degrade these compounds. fishersci.casigmaaldrich.comwikidata.orgfishersci.secenmed.com

Bacterial degradation of azo dyes often involves enzymes like azoreductases, which cleave the azo bond (-N=N-) under anaerobic or microaerophilic conditions, leading to the formation of colorless but potentially toxic aromatic amines. fishersci.cafishersci.secenmed.com Further degradation of these aromatic amines typically requires aerobic conditions and involves oxidative enzymes like laccases and peroxidases. fishersci.casigmaaldrich.comfishersci.secenmed.com

Numerous bacterial strains have been identified with the potential to degrade azo dyes. sigmaaldrich.comwikidata.org Examples include species from genera such as Marinobacter, Sphingobacterium, Enterococcus, and Pseudomonas. sigmaaldrich.comwikidata.org Fungi also play a role in azo dye biodegradation, often utilizing oxidative enzymes. fishersci.cafishersci.se

The efficiency of microbial degradation is influenced by various factors, including the specific microbial species or consortium, dye concentration, pH, temperature, availability of nutrients, and oxygen levels. fishersci.cawikidata.org Synergistic interactions between different microbial species in a consortium can enhance dye degradation efficiency compared to individual strains, as they can utilize diverse metabolic pathways and enzymatic activities. fishersci.ca

While the initial reductive cleavage of the azo bond can lead to the formation of toxic aromatic amines, some microorganisms are capable of further degrading these intermediates under appropriate conditions. fishersci.secenmed.com Research continues to explore the potential of microbial communities and enzyme systems for the complete detoxification and mineralization of azo dyes in wastewater.

Summary of Degradation Methods and Examples for Azo Dyes

| Degradation Method | Key Process/Reagents | Example Azo Dyes Studied | Key Findings (Examples) |

| Hydrodynamic Cavitation (HC) | Cavitation bubble collapse, radical generation | Methyl Orange, Orange acid II, Congo Red, Acid Red 88 | Enhanced degradation with H₂O₂ or Fenton; pH dependence; improved efficiency in hybrid systems. wikipedia.orgnih.govwikipedia.orgnih.govwikipedia.org |

| Fenton/Fenton-like Reactions | Fe²⁺/Fe³⁺ + H₂O₂ → •OH | Acid Orange 7, Acid Red 18, Reactive Black 5, Orange G, Amaranth | Effective decolorization; optimal pH acidic; influenced by iron and H₂O₂ concentration; faster decolorization than mineralization. cartrite.co.uksigmaaldrich.comlabdisposable.compulsus.comwikipedia.orgwikipedia.orgindiamart.comeasychem.org |

| Peroxide-Mediated Oxidation | H₂O₂ (often catalyzed) | Methyl Orange, Orange acid II, Acid Orange 7, Calmagite, Orange II, Tartrazine | Catalysis by metal ions (e.g., Mn²⁺); enzyme-mediated degradation; effectiveness of strong oxidants like K₂FeO₄. wikipedia.orgnih.govwikipedia.orgfishersci.atindiamart.comnih.gov |

| Photo-Induced Degradation | Light (UV/Visible) ± Photocatalyst (TiO₂) | Acid Red 26, Reactive azo dyes, Methyl Red, Congo Red, Amaranth | Direct photolysis or photocatalysis; generation of •OH and O₂•⁻; influenced by catalyst, light, and pH; hybrid photo-AOPs. fishersci.calabdisposable.comwikipedia.orgwikidata.orgindiamart.commacsenlab.comfishersci.seindiamart.comeasychem.orgfishersci.fi |

| Biodegradation | Microorganisms (Bacteria, Fungi), Enzymes | Various azo dyes (examples in search results) | Azo bond cleavage by azoreductases; aromatic amine degradation by oxidases (laccases, peroxidases); influenced by microbial species, nutrients, and conditions. fishersci.casigmaaldrich.comwikidata.orgfishersci.secenmed.com |

This table summarizes findings from the search results regarding the degradation of various azo dyes using the specified methods. While specific quantitative data for this compound degradation under these conditions were not found, these studies illustrate the potential applicability and effectiveness of these methods for the remediation of azo dye contamination, including that potentially caused by this compound.

Regulatory Science and Human Health Risk Assessment of Oil Orange Ss

International Carcinogen Classification and Evaluation

The leading international body responsible for evaluating the carcinogenic risk of chemicals to humans is the International Agency for Research on Cancer (IARC), a part of the World Health Organization (WHO). IARC's monographs provide a systematic and scientific review of evidence to classify agents based on their potential to cause cancer in humans.

Oil Orange SS has been evaluated by IARC and is classified as a Group 2B carcinogen , meaning it is "possibly carcinogenic to humans". nih.govepa.gov This classification is based on sufficient evidence of carcinogenicity in experimental animals but inadequate evidence in humans. nih.gov

The IARC's evaluation, detailed in Volume 8 of its monographs, highlights studies in which this compound was administered to mice both orally and through subcutaneous injection. nih.gov These studies demonstrated a carcinogenic effect, leading to the development of intestinal and local tumors. nih.gov Specifically, oral administration in mice was linked to the formation of both benign and malignant intestinal tumors. nih.gov Furthermore, when administered by bladder implantation in mice, it produced carcinomas of the bladder. nih.gov At the time of the evaluation, no epidemiological studies or case reports on the effects of this compound in humans were available to the IARC Working Group. nih.gov

IARC Carcinogen Classification for this compound

| Agency | Classification | Description |

|---|

Summary of Animal Carcinogenicity Data for this compound

| Species | Route of Administration | Tumor Type Observed |

|---|---|---|

| Mice | Oral | Intestinal tumors (benign and malignant) |

| Mice | Subcutaneous | Local tumors |

National Regulatory Status and Implications for Exposure

The classification of this compound as a possible human carcinogen has prompted regulatory actions in several countries, primarily aimed at limiting human exposure through food, drugs, and cosmetics.

In the United States , the Food and Drug Administration (FDA) took early action regarding this compound. In 1963, the FDA removed this compound from the approved list of color additives for use in foods, drugs, and cosmetics. europa.eu This decision effectively prohibits its intentional addition to these consumer products in the U.S., thereby significantly reducing a major potential route of public exposure.

Furthermore, the state of California , under its Safe Drinking Water and Toxic Enforcement Act of 1986 (Proposition 65), has listed this compound as a chemical known to the state to cause cancer. premier-research.comcdc.govnih.gov This listing, which occurred on April 1, 1988, requires businesses to provide warnings to Californians about significant exposures to this chemical. premier-research.comnih.gov

Historically, this compound was used as a food colorant in several other countries. For instance, in 1955, it was approved for general food coloring in Greece. nih.gov There is also historical data indicating its use in Japan for coloring petroleum products and externally applied drugs and cosmetics, with restrictions against use on lips and mucous membranes. nih.gov However, the current regulatory status in the European Union and many other jurisdictions for this specific chemical as a food or cosmetic additive is not clearly defined in readily available resources, with a general trend towards restricting azo dyes that have carcinogenic properties. qima.com Azo dyes that can release certain carcinogenic aromatic amines are restricted for use in textiles and leather goods that come into contact with the skin under the EU's REACH regulation. nih.gov

The primary implication of these national regulatory actions is the reduction of direct and intentional human exposure to this compound through consumer products. However, potential for exposure may still exist through other uses, such as in dyes for varnishes, oils, fats, and waxes, where direct consumer contact might be less frequent but still possible. europa.eu

Regulatory Status of this compound in the United States

| Regulatory Body | Action | Year | Implication for Exposure |

|---|---|---|---|

| U.S. Food and Drug Administration (FDA) | Delisted as an approved color additive for foods, drugs, and cosmetics | 1963 | Prohibits intentional addition to these consumer products, reducing direct public exposure. |

Frameworks for Hazard Identification and Risk Characterization

The assessment of the human health risk posed by chemical compounds like this compound is a structured process involving several key steps. Regulatory agencies such as the U.S. Environmental Protection Agency (EPA) have established comprehensive frameworks for carcinogen risk assessment. epa.gov These frameworks are designed to provide a systematic and transparent evaluation of the available scientific evidence.

The risk assessment process for a chemical carcinogen typically includes the following components:

Hazard Identification: This step aims to determine whether a chemical is or is not carcinogenic in humans. The evaluation relies on a "weight of evidence" approach, which involves a thorough review of all available data. nih.govepa.gov This includes evidence from long-term animal carcinogenicity studies, epidemiological studies in human populations, and supporting data from short-term tests for genotoxicity, pharmacokinetic and metabolic studies, and structure-activity relationships. epa.gov For this compound, the positive results from animal studies are a key piece of evidence in its hazard identification as a potential carcinogen. nih.gov

Dose-Response Assessment: This step characterizes the relationship between the dose of the chemical and the incidence of cancer. For carcinogens, regulatory agencies may use different models to extrapolate from the high doses used in animal studies to the lower doses relevant to human exposure. The choice of model often depends on the understanding of the chemical's mode of action. epa.gov

Exposure Assessment: This component evaluates the extent of human exposure to the chemical. It considers the various sources of exposure, the different routes of exposure (e.g., oral, dermal, inhalation), and the magnitude, frequency, and duration of exposure for different populations.

Risk Characterization: This is the final step that integrates the information from hazard identification, dose-response assessment, and exposure assessment to provide a comprehensive picture of the cancer risk to humans. nih.gov It includes a discussion of the uncertainties and limitations of the assessment. nih.gov The risk characterization for this compound would consider its classification as a Group 2B carcinogen by IARC and its restricted use in consumer products in some countries, which limits widespread public exposure.

The risk assessment framework for azo dyes, in particular, often considers the potential for these compounds to be metabolized into aromatic amines, some of which are known carcinogens. The assessment of this compound would therefore also take into account the toxicological profile of its potential metabolites.

Key Components of Carcinogen Risk Assessment Frameworks

| Component | Description | Relevance to this compound |

|---|---|---|

| Hazard Identification | Determines the potential of a substance to cause cancer using a weight of evidence approach. | Classified as a Group 2B carcinogen by IARC based on sufficient evidence in animals. |

| Dose-Response Assessment | Characterizes the relationship between the dose of the substance and the carcinogenic response. | Data from animal studies would be used to model potential human risk at lower exposure levels. |

| Exposure Assessment | Quantifies human exposure to the substance from various sources and routes. | Exposure is limited in some countries due to regulatory restrictions on its use in food and cosmetics. |

| Risk Characterization | Integrates all information to provide a comprehensive evaluation of the cancer risk to humans. | Concludes that this compound is a possible human carcinogen, with risk being managed by limiting exposure. |

Analytical and Research Applications of Oil Orange Ss

Utilization as an Analytical Reference Standard

Oil Orange SS is available and utilized as an analytical standard sigmaaldrich.com. In this capacity, it serves as a benchmark for qualitative and quantitative analysis in various chemical testing procedures. Analytical standards are crucial for calibrating instruments, validating methods, and ensuring the accuracy and reliability of experimental results.

The compound, identified as this compound with CAS 2646-17-5, is specified as an analytical standard with a typical purity of ≥98.0% as determined by HPLC sigmaaldrich.com. Its physical form is described as an orange to red powder or crystal, with a melting point ranging from 124-126 °C sigmaaldrich.com or 127-132 °C chemimpex.comtcichemicals.com. These defined properties are essential for its role as a reliable reference material in analytical chemistry applications sigmaaldrich.comchemimpex.com.

| Property | Value (CAS 2646-17-5) | Source |

| Purity (HPLC) | ≥98.0% | sigmaaldrich.com |

| Melting Point | 124-126 °C | sigmaaldrich.com |

| Melting Point | 127-132 °C | chemimpex.comtcichemicals.com |

| Appearance | Orange to red powder/crystal | chemimpex.comtcichemicals.com |

This compound analytical standard is considered suitable for techniques such as HPLC scientificlabs.ie. Its use as a standard contributes to research and development efforts by providing a consistent reference for investigating dye behavior and stability chemimpex.com.

Role in Biological Staining Techniques for Lipid Detection

This compound is employed in biological staining techniques, particularly for the detection of lipids chemimpex.com. The principle behind staining lipids with lysochrome dyes like this compound (and related Sudan dyes such as Sudan II, CAS 3118-97-6) is based on the dye's higher solubility in lipids compared to the solvent in which the dye is prepared microbenotes.combaso.com.cnwustl.eduidlab.co.idinterchim.frnih.govresearchgate.net. When tissue sections are exposed to the dye solution, the dye partitions into the lipid droplets, effectively coloring them baso.com.cnwustl.eduidlab.co.idnih.govresearchgate.net. This physical process allows for the visualization of lipid content within biological samples baso.com.cnidlab.co.idinterchim.frnih.govresearchgate.net.

Specifically, Sudan II (CAS 3118-97-6), which is closely related to this compound, is described as a lysochrome azo dye used for staining triglycerides in frozen sections, as well as some protein-bound lipids and lipoproteins on paraffin (B1166041) sections wikipedia.orgselleckchem.comglpbio.com. These dyes are valuable tools in histology and cytochemistry for identifying and localizing lipids in various tissues and cells wikipedia.orgselleckchem.comglpbio.commicrobenotes.com. The staining appears as orange-red or red-orange in the presence of lipids nih.govvwr.com, although Sudan II itself is described as having a red powder appearance wikipedia.orgselleckchem.commicrobenotes.com. The application of these stains aids researchers in visualizing cellular structures and understanding the distribution of lipids within biological specimens chemimpex.comwikipedia.orgselleckchem.comglpbio.com.

Application as a pH Indicator in Chemical Systems

This compound is also utilized as a pH indicator in chemical systems chemimpex.com. pH indicators are substances that change color in response to changes in pH, providing a visual means to estimate the acidity or alkalinity of a solution.

While specific details on the pH range and color change for this compound (CAS 2646-17-5) are not extensively detailed in the provided search results, its application as a pH indicator in analytical chemistry is mentioned chemimpex.com. For the related compound, Solvent Orange 7 (Sudan II, CAS 3118-97-6), a pH range of 7 to 8 is indicated foodcolourworld.com. This suggests that this compound, or closely related compounds, can exhibit distinct color changes within certain pH ranges, making them useful for monitoring pH in various chemical processes and titrations chemimpex.comscindiaindustries.com.

Future Directions and Emerging Research Areas

Unaddressed Research Questions and Knowledge Gaps

Despite its long history, several research questions and knowledge gaps regarding Oil Orange SS remain unaddressed. A significant area requiring further investigation is the comprehensive understanding of its environmental fate and persistence in various matrices beyond initial contamination events. While some studies explore its removal from wastewater fishersci.ca, the long-term degradation pathways and potential accumulation in different environmental compartments are not fully elucidated.

Another critical gap lies in the development of highly sensitive, selective, and rapid analytical methods for detecting this compound in complex samples. The presence of this and other illegal dyes in commodities highlights the analytical challenges associated with complex matrix interference and the need for standardized test procedures to ensure consistency across laboratories wikidata.org. Further research is needed to develop robust methods that can accurately quantify low levels of this compound and differentiate it from structurally similar compounds.

Furthermore, while some research touches upon the investigation of dye behavior and stability nih.govwikipedia.org, a deeper understanding of the degradation mechanisms of this compound under various environmental conditions (e.g., light, microbial activity, chemical exposure) is crucial for predicting its persistence and informing remediation efforts.

Methodological Advancements in this compound Research

Methodological advancements in the study of this compound are largely focused on improving its detection and removal. In analytical chemistry, progress is needed in developing more efficient sample preparation techniques to minimize matrix effects encountered when analyzing complex samples like food products or environmental matrices wikidata.org. Advanced chromatographic techniques coupled with highly sensitive detectors, such as mass spectrometry, hold potential for improving the detection limits and specificity for this compound.

In the realm of environmental remediation, research is exploring novel adsorbent materials for the removal of this compound from wastewater. Studies investigating materials like Metal-Organic Frameworks (MOFs) demonstrate potential for efficient adsorption, indicating a promising avenue for methodological advancement in treatment technologies fishersci.ca. Future research could focus on optimizing these materials for cost-effectiveness, scalability, and recyclability.

Exploring advanced oxidation processes or biological degradation techniques specifically tailored for the breakdown of the azo structure of this compound represents another area for methodological advancement in environmental science.

Collaborative Opportunities in Interdisciplinary Studies

Addressing the complexities associated with this compound necessitates collaborative efforts across multiple disciplines. Opportunities exist for collaboration between analytical chemists and environmental scientists to develop and validate standardized methods for detection and monitoring in various environmental samples. This interdisciplinary approach is essential for accurately assessing the extent of contamination and tracking the effectiveness of remediation strategies.

Collaboration between chemists and materials scientists is crucial for the design and synthesis of novel materials with enhanced adsorption or catalytic properties for this compound removal from water and other matrices. fishersci.ca

Q & A

Q. How can lifecycle analysis (LCA) frameworks be adapted to evaluate the sustainability of this compound production?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.